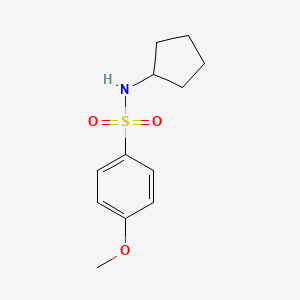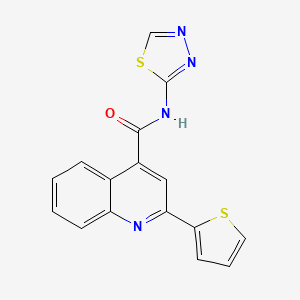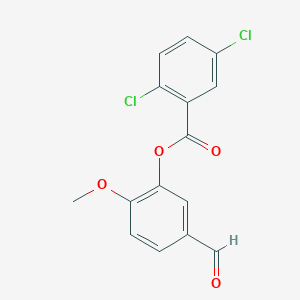![molecular formula C12H10F3N3O2 B5854771 N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea (also known as MIPTUF) is a chemical compound that has been studied extensively for its potential use in scientific research. MIPTUF is a urea derivative that has shown promise as a selective inhibitor of certain enzymes and proteins, making it a valuable tool in the study of biochemical pathways and physiological processes.
Mécanisme D'action
MIPTUF works by binding selectively to the active site of COX-2 and iNOS, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of inflammatory mediators and other signaling molecules that contribute to disease progression.
Biochemical and Physiological Effects:
Studies have shown that MIPTUF can have a range of biochemical and physiological effects, depending on the specific pathway or process being studied. For example, in cancer cells, MIPTUF has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In models of inflammation, MIPTUF has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MIPTUF in lab experiments is its selectivity for specific enzymes and proteins, which allows for more precise manipulation of biochemical pathways and physiological processes. Additionally, MIPTUF is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of MIPTUF is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are numerous potential future directions for research involving MIPTUF. One area of interest is the development of MIPTUF derivatives with improved selectivity and efficacy. Additionally, MIPTUF could be used in combination with other drugs or compounds to enhance its therapeutic potential. Finally, further studies are needed to fully elucidate the mechanisms of action and physiological effects of MIPTUF in different disease contexts.
Méthodes De Synthèse
MIPTUF can be synthesized through a multi-step process involving the reaction of 5-methylisoxazole-3-carboxylic acid with 3-(trifluoromethyl)aniline, followed by the addition of isobutyl chloroformate and ammonium hydroxide. The resulting product can be purified through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
MIPTUF has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to selectively inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which play important roles in these disease processes.
Propriétés
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-5-10(18-20-7)17-11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVBVRXRCHJSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)thio]-N-(2-propyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5854719.png)
![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)
![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)
